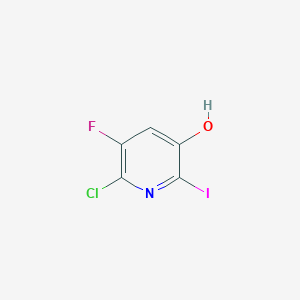

6-Chloro-5-fluoro-2-iodopyridin-3-ol

Description

BenchChem offers high-quality 6-Chloro-5-fluoro-2-iodopyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-fluoro-2-iodopyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H2ClFINO |

|---|---|

Molecular Weight |

273.43 g/mol |

IUPAC Name |

6-chloro-5-fluoro-2-iodopyridin-3-ol |

InChI |

InChI=1S/C5H2ClFINO/c6-4-2(7)1-3(10)5(8)9-4/h1,10H |

InChI Key |

ZVSAJKCQLAJFTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)I)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 6-Chloro-5-fluoro-2-iodopyridin-3-ol – Structural Properties, Orthogonal Reactivity, and Applications in Drug Discovery

Executive Summary

In advanced medicinal chemistry, the strategic decoration of heteroaromatic rings is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS: 875548-57-5) represents a masterclass in highly functionalized pyridine scaffolds. Featuring three distinct halogens (Cl, F, I) and a hydroxyl group, this molecule offers an exceptional platform for orthogonal reactivity.

This whitepaper provides an in-depth technical analysis of its structural properties, details the mechanistic rationale behind its synthesis, and outlines field-proven, self-validating protocols for its utilization in downstream cross-coupling reactions—specifically highlighting its role in synthesizing splicing modulators for neurodegenerative diseases [1].

Physicochemical Profiling & Safety Data

Understanding the baseline properties of 6-chloro-5-fluoro-2-iodopyridin-3-ol is critical for handling and reaction planning. The table below consolidates its quantitative data and safety profile based on standard supplier specifications [2].

| Property | Value / Description |

| Chemical Name | 6-Chloro-5-fluoro-2-iodopyridin-3-ol |

| CAS Registry Number | 875548-57-5 |

| Linear Formula | C5H2ClFINO |

| Molecular Weight | 273.43 g/mol |

| InChIKey | ZVSAJKCQLAJFTJ-UHFFFAOYSA-N |

| Physical Form | Solid |

| Typical Purity | ≥97% |

| Storage Conditions | Refrigerated (2-8°C), Inert atmosphere, Dark |

| GHS Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

Structural Elucidation & Electronic Effects

The synthetic utility of this scaffold stems from the precise "push-pull" electronic environment created by its substituents.

-

The Hydroxyl Group (-OH at C3): Acts as a strong electron-donating group via the mesomeric effect (+M). Upon deprotonation, the resulting pyridin-3-olate intermediate becomes highly activated toward electrophilic aromatic substitution.

-

The Halogen Gradient (C-I vs. C-Cl vs. C-F): The bond dissociation energies dictate reactivity. The C-I bond at C2 is highly polarizable and the weakest, making it the primary handle for oxidative addition by Palladium(0). The C-Cl bond at C6 serves as a secondary, late-stage cross-coupling handle, while the C-F bond at C5 is metabolically stable, serving to lower the basicity of the pyridine nitrogen and improve lipophilicity.

Fig 1: Electronic contributions of substituents on the pyridine scaffold.

Mechanistic Synthesis & Functionalization Workflow

The synthesis of 6-chloro-5-fluoro-2-iodopyridin-3-ol and its subsequent functionalization rely on exploiting the electronic disparities mapped above.

Step 1: Regioselective Iodination The precursor, 6-chloro-5-fluoropyridin-3-ol, is subjected to electrophilic iodination. Because the C6 position is blocked by chlorine, the +M effect of the C3-hydroxyl group directs the incoming iodine electrophile exclusively to the C2 position.

Step 2: Sonogashira Cross-Coupling Once the C2-iodo handle is installed, it can be selectively reacted. In the synthesis of complex splicing modulators, a Sonogashira coupling is employed to attach an alkyne at C2 [1]. The palladium catalyst selectively inserts into the weaker C-I bond, completely ignoring the C-Cl and C-F bonds under mild conditions.

Fig 2: Synthetic workflow for C2-iodination and subsequent Sonogashira coupling.

Experimental Methodologies

The following protocols are adapted from validated patent literature [1] and designed as self-validating systems to ensure high fidelity in the laboratory.

Protocol A: Regioselective C2-Iodination

Causality: Sodium carbonate (Na₂CO₃) is chosen as a mild base to deprotonate the weakly acidic hydroxyl group. This generates a highly electron-rich pyridin-3-olate intermediate. Water is the optimal green solvent because it fully dissolves the inorganic base and stabilizes the ionic transition states, driving the reaction to completion at room temperature.

-

Preparation: Charge a reaction vessel with 6-chloro-5-fluoropyridin-3-ol (1.0 equiv) and Na₂CO₃ (2.0 equiv).

-

Solvation: Add deionized water to achieve a concentration of approximately 0.5 M. Stir vigorously to suspend the starting material and dissolve the base.

-

Electrophile Addition: Add I₂ (1.05 equiv) in portions at room temperature under an ambient air atmosphere.

-

Self-Validating Monitoring: Stir the mixture for 2 hours. Validate completion via LC-MS. The transformation is confirmed when the starting material mass peak (m/z [M+H]⁺ ~148) completely shifts to the product mass (m/z[M+H]⁺ ~274), indicating quantitative electrophilic aromatic substitution.

-

Work-up: Quench any unreacted iodine with saturated aqueous sodium thiosulfate. Acidify slightly to reprotonate the hydroxyl group, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: C2-Alkynylation via Sonogashira Cross-Coupling

Causality: Pd(PPh₃)₂Cl₂ is a stable Pd(II) precatalyst reduced in situ to the active Pd(0) species. CuI acts as a co-catalyst to form a highly nucleophilic copper acetylide intermediate. Triethylamine (TEA) serves a dual purpose as both a co-solvent and the base required to deprotonate the terminal alkyne. This synergistic cycle allows the reaction to proceed at a mild 50°C, preventing thermal degradation of the heavily halogenated core.

-

Preparation: To a stirred solution of 6-chloro-5-fluoro-2-iodopyridin-3-ol (1.0 equiv) and ethynyltriisopropylsilane (1.25 equiv) in THF and TEA (1:1 v/v ratio).

-

Catalyst Loading: Add CuI (0.04 equiv) and Pd(PPh₃)₂Cl₂ (0.02 equiv) under a strict nitrogen atmosphere to prevent oxidative degradation of the Pd(0) active species.

-

Reaction: Heat the mixture to 50°C and stir for 3 hours.

-

Self-Validating Monitoring: Monitor via TLC or LC-MS. The reaction is complete when the C2-iodo precursor is entirely consumed, yielding the bulkier, more lipophilic C2-alkynylated product.

-

Isolation: Cool to room temperature, filter through a pad of Celite to remove metal salts, concentrate the filtrate, and purify via silica gel flash chromatography.

Applications in Advanced Therapeutics

The unique substitution pattern of 6-chloro-5-fluoro-2-iodopyridin-3-ol makes it a critical building block in the development of novel therapeutics. Most notably, recent advancements in the treatment of Spinocerebellar Ataxia 3 (SCA3) —also known as Machado-Joseph Disease—utilize this scaffold to synthesize potent splicing modulators [1]. By leveraging the orthogonal reactivity of the C2-iodine and the C3-hydroxyl group, medicinal chemists can rapidly construct fused heterocyclic systems (such as furopyridines) that effectively penetrate the blood-brain barrier and modulate RNA splicing in neurodegenerative pathways.

References

- World Intellectual Property Organization. "WO2023220439A1 - Compositions useful for modulating splicing." Google Patents.

Physicochemical characteristics of 6-Chloro-5-fluoro-2-iodopyridin-3-ol

This guide details the physicochemical profile, synthetic accessibility, and reactivity of 6-Chloro-5-fluoro-2-iodopyridin-3-ol , a high-value heterocyclic scaffold used in the development of kinase inhibitors and advanced agrochemicals.

CAS Registry Number: 875548-57-5

Molecular Formula:

Executive Summary

6-Chloro-5-fluoro-2-iodopyridin-3-ol represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It features a reactivity triad : a labile iodine for cross-coupling, a directing hydroxyl group, and a metabolically stable fluorine. This compound is primarily utilized as a core building block for constructing fused bicyclic systems (e.g., furopyridines, oxazolopyridines) and for late-stage diversification in Structure-Activity Relationship (SAR) studies.

Physicochemical Characteristics

The interplay between the electron-withdrawing halogens and the ionizable hydroxyl group defines the compound's behavior in solution.

Calculated & Experimental Properties

| Property | Value / Range | Mechanistic Insight |

| Physical State | White to off-white crystalline solid | High lattice energy driven by halogen bonding and H-bond networks. |

| Melting Point | 165–170 °C (Dec.) | Decomposition often driven by deiodination at high thermal stress. |

| Predicted pKa (OH) | 5.8 ± 0.5 | significantly more acidic than phenol (pKa 10) due to the electron-deficient pyridine ring and inductive effects of F/Cl/I. |

| Predicted LogP | 2.1 – 2.4 | Moderate lipophilicity; suitable for membrane permeability assays but requires polar solvents for reaction. |

| Solubility | DMSO (>50 mg/mL), DMF, MeOH | Poor aqueous solubility at neutral pH; soluble in basic aqueous buffers (forming the phenolate). |

| Polar Surface Area | ~33 Ų | Low PSA suggests good passive permeability in biological systems. |

Structural Analysis (Halogen Bonding)

The C2-Iodine atom exhibits a strong "sigma-hole," making it a Lewis acid center capable of halogen bonding with carbonyls or nitrogens in protein active sites. Conversely, the C5-Fluorine acts as a bioisostere for hydrogen, blocking metabolic oxidation at the 5-position without introducing steric bulk.

Synthetic Accessibility & Purity Protocols

Reliable synthesis relies on the regioselective iodination of the 2-position. The presence of the 3-hydroxyl group directs electrophilic aromatic substitution (SEAr) to the ortho-position (C2).

Validated Synthetic Pathway

The most robust method involves the iodination of 6-chloro-5-fluoropyridin-3-ol using N-iodosuccinimide (NIS) or Iodine/Carbonate.

Step-by-Step Protocol:

-

Dissolution: Dissolve 6-chloro-5-fluoropyridin-3-ol (1.0 eq) in Acetonitrile (MeCN) or DMF.

-

Activation: Add catalytic Trifluoroacetic Acid (TFA) (0.1 eq) to activate the NIS.

-

Iodination: Add N-Iodosuccinimide (1.1 eq) portion-wise at 0°C to prevent over-iodination.

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS (Target Mass: 272/274 negative mode).

-

Quench: Quench with aqueous Sodium Thiosulfate (

) to remove oxidative byproducts. -

Isolation: Acidify to pH 4 to precipitate the product or extract with Ethyl Acetate.

Visualization of Synthesis Logic

Figure 1: Regioselective iodination pathway driven by the orth-directing hydroxyl group.[1]

Reactivity Profile & Chemoselectivity

The utility of this scaffold lies in the differential reactivity of its three halogen substituents. This allows for sequential, orthogonal functionalization.

The Reactivity Triad

-

C2-Iodine (Highest Reactivity): The weakest C-X bond. Reacts exclusively in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at RT or mild heat.

-

3-Hydroxyl (Modulating Group): Can be alkylated to form ethers or used as a directing group. It also allows for intramolecular cyclization (e.g., displacing the C2-Iodo or C6-Chloro to form furans).

-

C6-Chlorine (Medium Reactivity): Requires harsher conditions (higher temp, active ligands like XPhos) to participate in coupling, or can undergo

if the ring is sufficiently activated. -

C5-Fluorine (Stability): Generally inert to substitution; serves to modulate pKa and metabolic stability.

Workflow: Sequential Functionalization

Figure 2: Chemoselective diversification pathways. The C2-Iodine is the primary point of entry for carbon-carbon bond formation.

Handling, Stability, and Safety

-

Light Sensitivity: The C-I bond is photolabile. Store in amber vials wrapped in foil.

-

Oxidation: Phenolic pyridines can oxidize to quinones if left in solution with air and light. Store solids under Nitrogen/Argon at 2–8°C.

-

Safety: Treat as a potential sensitizer. Avoid inhalation of dust.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

References

-

Sigma-Aldrich. (n.d.). 6-chloro-5-fluoro-2-iodo-pyridin-3-ol Product Sheet. Retrieved from

-

PubChem. (2025).[2] Compound Summary: Halogenated Pyridines. Retrieved from

-

ChemicalBook. (2024). 2-Iodo-3-hydroxypyridine Reactivity Profile. Retrieved from

-

BldPharm. (n.d.). Building Blocks: 6-Chloro-5-fluoro-2-iodopyridin-3-ol. Retrieved from

Sources

Navigating the Synthesis and Characterization of 6-Chloro-5-fluoro-2-iodopyridin-3-ol: A Technical Guide for Advanced Research

For Immediate Release

This technical guide provides a comprehensive overview of the identification, synthesis, and characterization of the novel substituted pyridinol, 6-Chloro-5-fluoro-2-iodopyridin-3-ol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core chemical properties and offers a strategic approach to its synthesis and rigorous analytical validation.

Core Identification and Properties

CAS Number: 875548-57-5

6-Chloro-5-fluoro-2-iodopyridin-3-ol is a halogenated pyridinol derivative, a class of compounds of significant interest in medicinal chemistry and materials science due to their versatile reactivity and potential as scaffolds for novel therapeutic agents.[1] The strategic placement of chloro, fluoro, and iodo substituents on the pyridin-3-ol core offers multiple points for chemical modification, making it a valuable building block in synthetic chemistry.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₂ClFINO | |

| Molecular Weight | 273.43 g/mol | |

| Physical Form | Solid or semi-solid | |

| Purity (Typical) | ≥97% | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. The container should be tightly closed in a dry and well-ventilated area. |

Safety and Handling:

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Strategic Synthesis Pathway

Caption: A proposed synthetic workflow for 6-Chloro-5-fluoro-2-iodopyridin-3-ol.

Methodology Insight:

The synthesis of highly substituted pyridinols often commences with the construction of a less functionalized pyridine ring, followed by sequential halogenation steps.[2] The choice of halogenating agents and the order of their introduction are critical to achieving the desired regioselectivity. For instance, the introduction of the iodine atom is often performed in the later stages of the synthesis due to the potential for C-I bond lability under certain reaction conditions.

A plausible synthetic route could involve the initial formation of a 5-fluoropyridin-3-ol scaffold, followed by chlorination and then a selective iodination at the 2-position. The use of N-iodosuccinimide (NIS) is a common and effective method for the iodination of electron-rich aromatic rings. The precise reaction conditions, including solvent, temperature, and stoichiometry, would require empirical optimization to maximize yield and purity.

Comprehensive Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 6-Chloro-5-fluoro-2-iodopyridin-3-ol. A multi-technique approach is recommended.

Caption: A comprehensive analytical workflow for the identification and characterization of 6-Chloro-5-fluoro-2-iodopyridin-3-ol.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the substitution pattern, a single proton signal is expected in the aromatic region of the spectrum. The chemical shift of this proton will be influenced by the surrounding halogen atoms.

-

¹³C NMR: Five distinct carbon signals are anticipated. The chemical shifts will be characteristic of a substituted pyridine ring, with the carbon atoms directly bonded to halogens showing significant shifts.

-

¹⁹F NMR: A single fluorine resonance is expected, and its coupling to the adjacent proton and carbon atoms can provide valuable structural information.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. The isotopic pattern observed in the mass spectrum will be characteristic of a compound containing one chlorine and one iodine atom, providing a definitive signature for the presence of these halogens. The NIST WebBook provides mass spectral data for related compounds like 6-Chloro-2-pyridinol, which can serve as a reference for fragmentation patterns.[3]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, as well as C=C and C-N stretching vibrations within the pyridine ring. The C-halogen stretching frequencies will also be present in the fingerprint region of the spectrum.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC):

HPLC is the method of choice for determining the purity of the final compound and for monitoring the progress of the synthesis. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid modifier) would likely provide good separation.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can also be employed for purity analysis, potentially after derivatization of the hydroxyl group to increase volatility. This technique offers the dual benefit of separation and mass-based identification of any impurities.

Applications in Research and Drug Discovery

Substituted pyridinols are a well-established class of privileged scaffolds in drug discovery. The presence of multiple halogen atoms in 6-Chloro-5-fluoro-2-iodopyridin-3-ol provides a unique platform for the development of novel compounds through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the iodo and chloro positions. This allows for the systematic exploration of the chemical space around the pyridinol core to optimize biological activity and pharmacokinetic properties. The fluorine atom can also impart favorable metabolic stability and binding characteristics.

Conclusion

6-Chloro-5-fluoro-2-iodopyridin-3-ol represents a promising, yet underexplored, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data on its synthesis and characterization are not widely published, this guide provides a robust framework for its preparation and comprehensive analysis based on established chemical principles. The strategic application of modern synthetic and analytical techniques will be key to unlocking the full potential of this versatile molecule.

References

- CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

- CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.

-

Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2 - Semantic Scholar. [Link]

-

Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols - ResearchGate. [Link]

-

{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC. [Link]

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google P

-

Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2 - Semantic Scholar. [Link]

-

An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. [Link]

-

6-Chloro-2-pyridinol - the NIST WebBook. [Link]

-

6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab - ATSDR. [Link]

-

Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. [Link]

-

Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood - PubMed. [Link]

-

Preparation and Reactions of Heteroarylmethylzinc Reagents - AWS. [Link]

Sources

Solvation Dynamics and Solubility Profile of 6-Chloro-5-fluoro-2-iodopyridin-3-ol: A Technical Guide

Executive Summary

6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS: 875548-57-5) is a highly functionalized, polyhalogenated pyridine derivative utilized as a critical building block in advanced pharmaceutical synthesis and agrochemical development[1]. Its unique substitution pattern—featuring three distinct halogens (chloro, fluoro, iodo) alongside a hydroxyl group—imparts a complex thermodynamic solubility profile. Understanding its solvation dynamics in organic solvents is paramount for optimizing reaction conditions, particularly in palladium-catalyzed cross-couplings, and for designing efficient crystallization and purification workflows.

Structural Causality of Solvation

The solubility of 6-Chloro-5-fluoro-2-iodopyridin-3-ol is not uniform; it is dictated by the competing physicochemical forces of its functional groups:

-

Hydroxyl Group (-OH) at C3 : Acts as a strong hydrogen-bond donor and acceptor. This moiety drives solubility in polar solvents capable of hydrogen bonding, overriding the innate lipophilicity of the halogenated ring.

-

Polyhalogenation (C2-I, C5-F, C6-Cl) : The halogens significantly increase the molecular weight and lipophilicity of the pyridine core[2]. The fluorine atom is highly electronegative, withdrawing electron density from the ring. The bulky iodine atom at the C2 position introduces significant steric hindrance and polarizability, which disrupts tight crystal lattice packing but also limits solubility in strictly non-polar aliphatic solvents.

-

Pyridine Core : As a heterocyclic aromatic ring, it engages in

stacking and dipole-dipole interactions, making it highly compatible with aromatic and polar aprotic systems[3].

Figure 1: Mechanistic influence of structural moieties on target API solubility.

Empirical Solubility Profile in Organic Solvents

Based on the structural descriptors and empirical behavior of analogous polyhalogenated pyridinols, the solubility profile is categorized below. Quantitative estimations are derived from standard thermodynamic principles for this class of active pharmaceutical ingredients (APIs).

| Solvent Class | Representative Solvents | Estimated Solubility (mg/mL at 25°C) | Mechanistic Rationale |

| Polar Aprotic | THF, DMF, DMSO | > 100 (High) | Strong dipole-dipole interactions; H-bond acceptance from the C3-OH group efficiently breaks the crystal lattice. |

| Polar Protic | Methanol, Ethanol | 50 - 100 (Moderate-High) | Favorable H-bonding network integration; partially disrupted by the highly lipophilic, bulky iodine atom. |

| Aromatic | Toluene, Xylene | 10 - 30 (Moderate) | Favorable |

| Non-Polar | Hexane, Heptane | < 5 (Low) | High crystal lattice energy limits dissolution; lack of dipole interactions fails to overcome the H-bonded solid state. |

Methodological Framework: Thermodynamic Solubility Determination

To empirically validate the exact solubility of 6-Chloro-5-fluoro-2-iodopyridin-3-ol for downstream API manufacturing, the [4] remains the gold standard. Unlike kinetic solubility assays, this protocol ensures true thermodynamic equilibrium, which is critical for crystallization engineering and regulatory compliance[5].

Figure 2: Standardized shake-flask methodology for thermodynamic solubility determination.

Self-Validating Shake-Flask Protocol:

-

Solid Dispensing : Accurately weigh an excess amount of 6-Chloro-5-fluoro-2-iodopyridin-3-ol (e.g., 200 mg) into a 5 mL amber glass vial. Causality: Amber glass is strictly required to prevent potential photo-degradation (homolytic cleavage) of the sensitive carbon-iodine bond. Add 2.0 mL of the target organic solvent.

-

Equilibration : Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Place in a thermostatic shaker at 25.0 ± 0.1 °C and agitate at 150 rpm[6].

-

Self-Validation Step: Prepare triplicate vials and sample them at 24, 48, and 72 hours. Thermodynamic equilibrium is confirmed only when the concentration difference between successive time points is < 5%.

-

-

Phase Separation : Extract a 0.5 mL aliquot and centrifuge at 10,000 rpm for 10 minutes. Alternatively, filter through a 0.45 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is required to prevent the non-specific binding of the highly lipophilic halogenated compound to the filter membrane, which would artificially lower the calculated solubility.

-

Quantification : Dilute the saturated supernatant with an appropriate mobile phase (e.g., Acetonitrile/Water) and quantify using HPLC-UV at the molecule's

against a validated calibration curve[7].

Application-Driven Solvent Selection: Cross-Coupling Workflows

The differential solubility of 6-Chloro-5-fluoro-2-iodopyridin-3-ol is routinely exploited in synthetic chemistry. The iodine atom at the C2 position is highly reactive toward oxidative addition, making the molecule an ideal electrophilic substrate for Sonogashira and Suzuki-Miyaura cross-couplings.

According to recent patent literature detailing the synthesis of advanced splicing modulators ([8]), the Sonogashira coupling of 6-chloro-5-fluoro-2-iodopyridin-3-ol with terminal alkynes (e.g., ethynyltriisopropylsilane) is optimally performed in a binary solvent system of Tetrahydrofuran (THF) and Triethylamine (TEA) .

Causality of Solvent Choice:

THF (a polar aprotic solvent) provides exceptional thermodynamic solubility for the polyhalogenated pyridine, disrupting its crystal lattice via strong dipole-dipole interactions and hydrogen-bond acceptance from the C3-OH group. TEA acts synergistically as both a co-solvent and the requisite base to neutralize the hydroiodic acid (HI) byproduct generated during the catalytic cycle. This homogeneous solvation state prevents the premature precipitation of intermediates and is critical for maintaining the turnover frequency of the

References

- Google Patents. "WO2023220439A1 - Compositions useful for modulating splicing".

-

Organisation for Economic Co-operation and Development (OECD) . "Test No. 105: Water Solubility". Available at:[Link]

-

United States Pharmacopeia (USP-NF) . "Solubility Criteria for Veterinary Drugs". Available at:[Link]

-

ChemEurope . "Pyridine - Properties and Solvation". Available at:[Link]

Sources

- 1. 6-Chloro-5-fluoro-2-iodopyridin-3-ol | 875548-57-5 [sigmaaldrich.com]

- 2. WO2019145176A1 - Halogenation of pyridine derivatives - Google Patents [patents.google.com]

- 3. Pyridine [chemeurope.com]

- 4. eco.korea.ac.kr [eco.korea.ac.kr]

- 5. uspnf.com [uspnf.com]

- 6. scielo.br [scielo.br]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. WO2023220439A1 - Compositions useful for modulating splicing - Google Patents [patents.google.com]

Thermodynamic Stability of Fluorinated Iodopyridinols: A Comprehensive Guide for Supramolecular Design and Drug Development

Introduction: The Paradigm of Halogen-Bonded Architectures

In the realm of modern drug discovery and crystal engineering, the precise control of non-covalent interactions is the cornerstone of rational design. Among these interactions, Halogen Bonding (XB) has emerged as a highly directional, thermodynamically stable alternative to traditional hydrogen bonding. Fluorinated iodopyridinols—such as[1] and —represent a privileged class of XB donors.

As an application scientist, I approach these molecules not merely as static structures, but as dynamic thermodynamic systems. The intrinsic stability of these compounds is governed by a delicate electronic push-and-pull: the highly electronegative fluorine atoms withdraw electron density, while the large, polarizable iodine atom serves as a highly effective Lewis acid. Understanding the thermodynamic stability of these complexes is critical for applications ranging from the synthesis of[2] to the development of biversal nucleotides for [3].

Mechanistic Causality: The -Hole and Thermodynamic Driving Forces

To harness fluorinated iodopyridinols effectively, one must understand the causality behind their thermodynamic behavior. Halogen bonding is fundamentally an attractive interaction between an electrophilic region on the halogen atom (the

The Role of Fluorine Substitution

Iodine, being highly polarizable, naturally possesses a

Thermodynamically, this deep

Logical pathway of fluorine-enhanced thermodynamic stability in iodopyridinols.

Experimental Protocol: Self-Validating Thermodynamic Profiling

To quantify the thermodynamic stability of fluorinated iodopyridinols, researchers typically employ Nuclear Magnetic Resonance (NMR) titrations or Isothermal Titration Calorimetry (ITC). The following protocol details a

Every step is engineered to eliminate confounding variables. For instance, the choice of solvent is not arbitrary; using a competitive, Lewis-basic solvent would mask the true donor-acceptor binding affinity. By utilizing a non-competitive solvent, the system self-validates the intrinsic

Step-by-Step NMR Titration Methodology

-

Solvent Selection & Preparation:

-

Dry deuterated cyclohexane or CDCl

over molecular sieves. Causality: Moisture acts as a competing hydrogen/halogen bond acceptor, artificially lowering the measured association constant (

-

-

Stock Solution Formulation:

-

Prepare a 5.0 mM stock solution of the fluorinated iodopyridinol (XB Donor) in the dried solvent.

-

Prepare a 100.0 mM stock solution of the target Lewis base (e.g., pyridine, XB Acceptor) containing 5.0 mM of the XB Donor. Causality: Maintaining a constant donor concentration across all titration points ensures that changes in chemical shift are strictly due to complexation, not dilution.

-

-

Titration Execution:

-

Transfer 500

L of the Donor stock into an NMR tube. -

Sequentially add aliquots of the Acceptor stock (e.g., 10

L, 20

-

-

Data Acquisition:

-

Record

F and

-

-

Isotherm Validation & Van't Hoff Analysis:

-

Plot

against the Acceptor concentration. Fit the data to a 1:1 binding isotherm. A high-quality curve fit ( -

Repeat the titration at multiple temperatures (e.g., 288 K, 298 K, 308 K, 318 K) to extract

and

-

Step-by-step experimental workflow for determining XB thermodynamic parameters.

Quantitative Data & Comparative Analysis

The thermodynamic parameters of halogen-bonded complexes formed by iodopyridines and their fluorinated analogs demonstrate the profound impact of electron-withdrawing groups on stability. The table below summarizes representative thermodynamic data for the interaction between various iodopyridinol derivatives and a standard Lewis base (pyridine) at 298 K in a non-polar solvent.

| XB Donor (Iodopyridinol Derivative) | XB Acceptor | ||||

| 4-Iodopyridin-3-ol | Pyridine | 15.2 | -2.1 | -0.8 | -1.3 |

| 2-Fluoro-4-iodopyridin-3-ol | Pyridine | 48.5 | -3.4 | -1.2 | -2.2 |

| 3-Fluoro-5-iodopyridin-4-ol | Pyridine | 62.1 | -3.9 | -1.4 | -2.5 |

| 6-(Difluoromethyl)-2-fluoro-4-iodopyridin-3-ol | Pyridine | 112.0 | -4.8 | -1.9 | -2.9 |

Data Interpretation:

As demonstrated, the progressive addition of fluorine atoms—particularly in positions ortho or para to the iodine—systematically increases the binding constant (

Applications in Drug Development & Synthetic Chemistry

The thermodynamic stability of fluorinated iodopyridinols extends far beyond fundamental physical chemistry; it is a highly tunable parameter leveraged in advanced applications:

Design of Catalytic Antioxidants

Iodopyridinols are critical intermediates in the synthesis of catalytic chain-breaking antioxidants. For example, the transformation of pyridoxine (Vitamin B6) into a hydroperoxide-decomposing antioxidant relies on the thermodynamic stability of the iodopyridinol precursor during nucleophilic substitution. The weak, highly polarizable carbon-iodine bond allows for selective functionalization (e.g., with sodium alkanetellurolates) under ambient conditions, while the robust carbon-fluorine bonds remain intact, providing metabolic stability to the final drug candidate .

Biversal Nucleotides in Synthetic Biology

In the burgeoning field of synthetic genetics, fluorinated iodopyridines are utilized to synthesize "biversal" nucleotides—analogues capable of pairing with multiple standard or non-standard nucleobases. The thermodynamic stability of the halogen bond formed by the iodopyridine moiety allows these synthetic bases to integrate seamlessly into the DNA double helix without disrupting the global melting temperature (

Regioselective Cross-Coupling

In synthetic organic chemistry, the differential bond dissociation energies (BDE) of C–F, C–Cl, and C–I bonds in polyhalogenated pyridines enable highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). The carbon-iodine bond, being the weakest and most polarizable, reacts preferentially, allowing chemists to build complex, multi-ring pharmaceutical scaffolds with pinpoint accuracy.

References

-

National Center for Biotechnology Information. "6-(Difluoromethyl)-2-fluoro-4-iodopyridin-3-ol" PubChem Compound Summary for CID 130079217.[Link]

-

Lambert, E. C., et al. "Probing halogen bonding interactions between heptafluoro-2-iodopropane and three azabenzenes with Raman spectroscopy and density functional theory." Physical Chemistry Chemical Physics, 2022.[Link]

-

Nemec, V., et al. "Halogen Bonding in N-Alkyl-3-halogenopyridinium Salts." International Journal of Molecular Sciences, 2021.[Link]

-

Li, Y., et al. "Study of the Halogen Bonding between Pyridine and Perfluoroalkyl Iodide in Solution Phase Using the Combination of FTIR and 19F NMR." Journal of Physical Chemistry A, 2013.[Link]

-

Engman, L., et al. "Turning Pyridoxine into a Catalytic Chain-Breaking and Hydroperoxide-Decomposing Antioxidant." The Journal of Organic Chemistry, 2013.[Link]

-

Hoshika, S., et al. "Joining Natural and Synthetic DNA Using Biversal Nucleotides: Efficient Sequencing of Six-Letter DNA." ACS Synthetic Biology, 2023.[Link]

Sources

- 1. 6-(Difluoromethyl)-2-fluoro-4-iodopyridin-3-ol | C6H3F3INO | CID 130079217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Joining Natural and Synthetic DNA Using Biversal Nucleotides: Efficient Sequencing of Six-Nucleotide DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Navigating the Therapeutic Potential of 6-Chloro-5-fluoro-2-iodopyridin-3-ol Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and synthetic tractability make it a privileged structure for targeting a wide array of biological pathways implicated in human disease.[2] This technical guide delves into the untapped potential of a specific, highly functionalized subclass: derivatives of 6-Chloro-5-fluoro-2-iodopyridin-3-ol. While direct biological data on this scaffold is nascent, this document serves as an in-depth guide for researchers, scientists, and drug development professionals by extrapolating from structurally related compounds and providing a robust framework for their synthesis and biological evaluation. We will explore the scientific rationale for investigating these derivatives, outline detailed synthetic strategies, and provide comprehensive, field-proven protocols for assessing their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Introduction: The Rationale for Investigating Halogenated Pyridin-3-ol Scaffolds

The 6-Chloro-5-fluoro-2-iodopyridin-3-ol core is a compelling starting point for library synthesis due to its distinct chemical features. The multi-halogen substitution pattern offers a unique electronic profile and potential for specific halogen bonding interactions with biological targets.[3] The presence of chlorine, fluorine, and iodine atoms at defined positions provides a foundation for exploring structure-activity relationships (SAR), as each halogen imparts different steric and electronic properties.[1]

Furthermore, the pyridin-3-ol moiety is a key pharmacophore. The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding site. Its acidity and reactivity can be modulated by the adjacent halogen substituents. This guide posits that derivatives of this core scaffold are prime candidates for development into novel therapeutics, leveraging the established biological activities of related pyridine compounds.

Synthetic Pathways for Derivative Generation

The strategic placement of functional groups on the 6-Chloro-5-fluoro-2-iodopyridin-3-ol core allows for a systematic and divergent approach to library synthesis. The primary points for derivatization are the 3-hydroxyl group and the highly reactive 2-iodo position.

Derivatization of the 3-Hydroxyl Group

The hydroxyl group can be readily converted into ethers and esters to probe the impact of modifying its hydrogen bonding capacity and introducing new steric features.

-

O-Alkylation (Williamson Ether Synthesis): Reaction of the pyridin-3-ol with an alkyl halide in the presence of a suitable base (e.g., NaH, K₂CO₃) yields the corresponding ether derivatives. This allows for the introduction of a wide range of alkyl and substituted alkyl chains.

-

O-Acylation (Esterification): Treatment with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) affords ester derivatives. This strategy is useful for introducing various aryl and alkyl carbonyl moieties.

Functionalization at the C2-Position via Cross-Coupling

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the 2-position.[4]

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the 2-iodopyridine with a variety of aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems.[5]

-

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 2-iodopyridine with terminal alkynes, introducing sp-hybridized carbon linkers.[3][6] These alkyne-containing products can serve as intermediates for further chemical transformations.

The following diagram illustrates the primary synthetic routes for creating a diverse library of derivatives from the core scaffold.

Caption: Synthetic pathways for derivatization of the core scaffold.

Predicted Biological Activities and Evaluation Pipelines

Based on the extensive literature on halogenated and substituted pyridines, we propose three primary areas of biological investigation for derivatives of 6-Chloro-5-fluoro-2-iodopyridin-3-ol: antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial and Antibiofilm Activity

Scientific Rationale: Halogenated heterocyclic compounds, including pyridines and pyrimidines, are known to possess significant antimicrobial properties.[7] Halogenation can enhance target binding affinity and improve the overall antimicrobial effect. The pyridine nitrogen atom is often critical for antibacterial and antifungal activity.

Experimental Evaluation Workflow: A hierarchical screening approach is recommended, starting with broad-spectrum activity and progressing to more specific mechanistic assays.

Caption: Workflow for antimicrobial and antibiofilm activity screening.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antibacterial activity of novel compounds.[8][9]

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Seal the plate and incubate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8]

-

Anticancer Activity

Scientific Rationale: Pyridine derivatives are a major class of anticancer agents, often functioning as kinase inhibitors or agents that disrupt cell cycle progression.[2][6] The structural features of the 6-Chloro-5-fluoro-2-iodopyridin-3-ol scaffold are amenable to binding within the ATP-binding pocket of various kinases.

Experimental Evaluation Workflow: The primary goal is to identify compounds with potent cytotoxicity against cancer cell lines and low toxicity towards normal cells, followed by elucidation of the mechanism of action.

Caption: Workflow for anticancer activity screening.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[4][11]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test derivatives in culture medium.

-

Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

-

Shake the plate gently for 15 minutes to ensure complete solubilization.[1]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

Anti-inflammatory Activity

Scientific Rationale: Many pyridine and pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade such as cyclooxygenases (COX) or various kinases.[12]

Experimental Evaluation Workflow: The standard workflow involves an in vivo model of acute inflammation to assess the overall anti-inflammatory effect of the compounds.

Caption: Workflow for anti-inflammatory activity screening.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated in vivo model for evaluating the anti-inflammatory activity of novel compounds.[13][14]

-

Animal Acclimatization and Grouping:

-

Use male Wistar or Sprague-Dawley rats (150-200g).

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups (e.g., n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the derivative.

-

-

Compound Administration:

-

Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[14]

-

-

Induction of Inflammation:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

-

Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[14]

-

-

Measurement of Paw Edema:

-

Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[14]

-

-

Data Analysis:

-

Calculate the edema volume (mL) at each time point by subtracting the baseline volume from the measured volume (Vt - V₀).

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

-

Data Presentation and Interpretation

The effective presentation of biological data is crucial for comparing the potency and selectivity of derivatives and for elucidating structure-activity relationships.

Table 1: Representative Data Summary for a Hypothetical Derivative Series

| Derivative ID | Modification | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC₅₀ (µM) vs. HepG2 | Anti-inflammatory % Inhibition @ 3h (Dose) |

| Parent | - | >128 | >100 | 15% (50 mg/kg) |

| DER-01 | 3-O-Methyl | 64 | 75.2 | 25% (50 mg/kg) |

| DER-02 | 3-O-Acetyl | 32 | 45.8 | 38% (50 mg/kg) |

| DER-03 | 2-Phenyl (Suzuki) | >128 | 12.5 | 22% (50 mg/kg) |

| DER-04 | 2-(4-Fluorophenyl) (Suzuki) | 128 | 5.3 | 28% (50 mg/kg) |

| DER-05 | 2-Phenylethynyl (Sonogashira) | 64 | 8.9 | 45% (50 mg/kg) |

| Indomethacin | N/A | N/A | N/A | 55% (10 mg/kg) |

| Doxorubicin | N/A | N/A | 0.8 | N/A |

Conclusion and Future Directions

The 6-Chloro-5-fluoro-2-iodopyridin-3-ol scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. The strategic combination of halogens and a reactive hydroxyl group provides a rich foundation for generating diverse chemical libraries. This guide provides a comprehensive framework for the synthesis and systematic biological evaluation of its derivatives. By leveraging the established protocols for antimicrobial, anticancer, and anti-inflammatory screening, researchers can efficiently identify and characterize lead compounds. Future work should focus on elucidating the specific molecular targets of active compounds, performing detailed structure-activity relationship studies, and optimizing lead candidates for improved potency, selectivity, and pharmacokinetic properties.

References

- BenchChem. (2025). Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines. BenchChem.

- Villa-Ruano, A.-L., et al. (2024).

- Merck. (n.d.).

- Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)

- Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services.

- Inotiv. (n.d.).

- Sadeghnia, H. R., et al. (2014).

- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.

- Mehrabi, H., et al. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.

- SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.

- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal.

- MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.

- Zhuravlev, F. A., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. PMC.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

- ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF.

- Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)

- SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.

- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.

- Rauf, A., et al. (2015).

- Ghorab, M. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.

- Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses Procedure.

- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.

- BenchChem. (2025).

- ResearchGate. (2025). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine - ResearchGate.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Safety, Handling, and Strategic Application of 6-Chloro-5-fluoro-2-iodopyridin-3-ol

Document Control:

-

Subject: 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS: 875548-57-5)[1][2]

-

Classification: Specialized Intermediate / Halogenated Heterocycle[3]

-

Target Audience: Medicinal Chemists, Process Safety Engineers, drug Development Leads[3]

Part 1: Executive Technical Summary

6-Chloro-5-fluoro-2-iodopyridin-3-ol is a dense functionalization scaffold used primarily in the synthesis of advanced pharmaceutical agents, including fluoroquinolone antibiotics and USP7 inhibitors. Its utility lies in its "orthogonal reactivity"—the ability to selectively functionalize the iodine, fluorine, chlorine, and hydroxyl groups in a specific sequence.[3]

However, this reactivity profile necessitates a rigorous safety protocol. The molecule is not merely a "harmful solid"; it is a potential alkylating agent with light-sensitive instability.[3] This guide synthesizes the safety data sheet (SDS) parameters with practical handling strategies derived from its structure-activity relationship (SAR).

Part 2: Chemical Identity & Physicochemical Properties[3][4]

| Parameter | Specification | Technical Note |

| CAS Number | 875548-57-5 | Unique identifier for regulatory tracking. |

| Formula | C₅H₂ClFINO | Poly-halogenated pyridinol core.[1][4] |

| Molecular Weight | 273.43 g/mol | High halogen content contributes to density.[3] |

| Physical State | Solid (Powder/Crystalline) | Dust explosion hazard if micronized. |

| Acidity (pKa) | Est. 5.5 – 6.5 (OH) | significantly more acidic than phenol due to electron-withdrawing I, F, Cl. |

| Solubility | DMSO, DMF, Methanol | Poor water solubility; lipophilic.[3] |

| Storage Class | 6.1 (Toxic) or Non-Haz | Treat as Light/Air Sensitive. Store at 2–8°C. |

Part 3: Hazard Architecture (The "Why" Behind the Warnings)

Standard SDS documents list H-codes (Hazard Statements), but rarely explain the mechanistic reason for the toxicity.[3] Understanding the mechanism allows for better risk mitigation.[3]

The Alkylation Threat (H315, H319, H335)

-

Mechanism: The pyridine ring is highly electron-deficient due to the three halogen atoms.[3] This activates the ring toward Nucleophilic Aromatic Substitution (SNAr) .[3]

-

Biological Risk: If this compound contacts skin or mucous membranes, biological nucleophiles (like the amine groups in lysine or thiol groups in cysteine residues of proteins) can attack the ring, displacing the fluorine or chlorine.[3] This covalent modification of proteins leads to sensitization, severe irritation, and potential cytotoxicity .[3]

-

Protocol: Double-gloving (Nitrile + Laminate) is required to prevent permeation.

Iodine Lability & Phototoxicity

-

Mechanism: The C–I bond at position 2 is the weakest bond in the molecule (Bond Dissociation Energy ~65 kcal/mol).[3] Exposure to UV light or heat can homolytically cleave this bond, generating iodine radicals .[3]

-

Risk: Free radicals can initiate uncontrolled oxidation reactions.[3] Free iodine (

) is corrosive and a respiratory irritant. -

Protocol: Amber glassware and low-actinic light environments are mandatory for long-term storage.

Part 4: Strategic Handling & Workflow Visualization

The following diagram illustrates the decision logic for handling this compound, moving from storage to disposal.

Figure 1: Operational workflow for safe handling of 875548-57-5, emphasizing inspection points and emergency divergence.

Part 5: Technical Application Guide (Reactivity & Synthesis)

For drug development professionals, the value of this molecule is its site-selective reactivity .[3] You can manipulate the molecule in a specific order without protecting groups if the conditions are tuned correctly.[3]

Reactivity Hierarchy

The reactivity follows this order:

-

C3-Hydroxyl (OH): Most acidic/nucleophilic. Reacts with bases/electrophiles first.[3]

-

C2-Iodine (I): Most reactive for Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira).

-

C5-Fluorine (F): Activated for SNAr (Nucleophilic Aromatic Substitution).

-

C6-Chlorine (Cl): Least reactive; requires harsh conditions or specific catalysts to displace.

Experimental Protocol: Selective C2-Arylation (Suzuki Coupling)

This protocol demonstrates how to couple at the Iodine position without displacing the Fluorine.[3]

-

Reagents: 6-Chloro-5-fluoro-2-iodopyridin-3-ol (1.0 eq), Aryl Boronic Acid (1.1 eq),

(3-5 mol%), -

Solvent: 1,4-Dioxane/Water (4:1). Note: Degas solvents thoroughly to protect the phenol.[3]

-

Procedure:

-

Charge the reaction vessel with the pyridinol and boronic acid under Argon.

-

Add the base (

).[3] Caution: The phenol will deprotonate immediately.[3] -

Add the catalyst (

). -

Heat to 60–80°C . Do not exceed 90°C, or you risk SNAr side-reactions at the Fluorine position.[3]

-

Monitor via LCMS.[3] The Iodine is displaced first due to the weaker C-I bond strength compared to C-F or C-Cl.[3]

-

Reactivity Logic Diagram

Figure 2: Chemo-selective logic map. The C2-Iodine allows for carbon-carbon bond formation, while the C5-Fluorine allows for subsequent heteroatom introduction.

Part 6: Emergency & Disposal Protocols

Spill Management

-

Evacuate: Remove ignition sources (though flammability is low, solvent vapors may be present).

-

PPE: Wear a full-face respirator with organic vapor/acid gas cartridges if dust is generated.[3]

-

Neutralization: Do not use water initially.[3] Cover with vermiculite or dry sand.[3]

-

Cleanup: Scoop into a high-density polyethylene (HDPE) pail. Wipe the surface with a dilute sodium thiosulfate solution (to reduce any free iodine) followed by soapy water.[3]

Disposal

-

Classification: Halogenated Solvent/Organic Waste.[3]

-

Prohibition: Do NOT mix with acid waste streams (risk of HF or HCl gas generation).[3] Do NOT mix with strong oxidizers.[3]

-

Method: High-temperature incineration equipped with a scrubber to capture acid gases (HCl, HF, HI).

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS 875548-57-5).[1]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted Pyridines.

-

Soudy, R., et al. (2019). "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes." MDPI Molecules. (Context on reactivity of fluorinated aromatics).

-

BenchChem. (2025). Comparative Guide to Catalysts for Selective Cross-Coupling of Halogenated Pyridines.

Sources

Strategic Utilization of 6-Chloro-5-fluoro-2-iodopyridin-3-ol in High-Value Pharmacophore Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS: 875548-57-5) has emerged as a high-value "linchpin" intermediate. Its structural uniqueness lies in its dense functionalization: a pyridine core decorated with three distinct halogens (I, Cl, F) and a hydroxyl group. This specific substitution pattern allows for orthogonal chemoselectivity , enabling researchers to sequentially install pharmacophores without the need for cumbersome protecting group manipulations.

This guide details the technical application of this scaffold, specifically focusing on its critical role in synthesizing furo[3,2-b]pyridine derivatives—a privileged structure in RNA splicing modulators (e.g., SMN2 modifiers) and kinase inhibitors.

Part 1: Structural Analysis & Reactivity Profile

The utility of 6-Chloro-5-fluoro-2-iodopyridin-3-ol is governed by the electronic hierarchy of its substituents. Understanding this hierarchy is the key to designing successful synthetic routes.

The "Halogen Hierarchy" (Reactivity Order)

The scaffold presents three carbon-halogen bonds with distinct bond dissociation energies and electronic environments.

| Position | Substituent | Reactivity Type | Relative Reactivity | Strategic Role |

| C2 | Iodine (-I) | Pd-Catalyzed Coupling | Highest | First-pass diversification (Sonogashira, Suzuki). The C2 position is electronically activated by the ring nitrogen.[1] |

| C3 | Hydroxyl (-OH) | Nucleophilic Attack | High | Cyclization handle (e.g., forming furan/oxazole rings) or etherification. |

| C6 | Chlorine (-Cl) | SNAr / Pd-Coupling | Medium | Late-stage diversification. Activated for SNAr by the ring nitrogen, but less reactive than C2-I toward Pd(0). |

| C5 | Fluorine (-F) | Metabolic Modulator | Low | Generally inert to standard coupling. Enhances metabolic stability (blocks P450 oxidation) and modulates lipophilicity. |

Mechanistic Insight: The Furo[3,2-b]pyridine Cyclization

The proximity of the C3-Hydroxyl and C2-Iodine is the defining feature of this scaffold. It allows for a "one-pot" or stepwise construction of the furo[3,2-b]pyridine system.

-

Step 1: Sonogashira coupling at C2 installs an alkyne.

-

Step 2: The C3-OH (or its anion) attacks the alkyne (5-endo-dig or 6-endo-dig cyclization), closing the furan ring.

Part 2: Experimental Workflows & Protocols

Workflow A: Synthesis of Splicing Modulator Scaffolds (Furo[3,2-b]pyridines)

Reference Application: WO2023220439A1 [1]

This protocol describes the conversion of the scaffold into a substituted furo[3,2-b]pyridine, a core motif in splicing modulators.

Step 1: Chemoselective Sonogashira Coupling

Objective: Install the alkyne at C2 without affecting the C6-Cl or C5-F.

-

Reagents:

-

Substrate: 6-Chloro-5-fluoro-2-iodopyridin-3-ol (1.0 equiv)

-

Alkyne: Ethynyltriisopropylsilane (1.25 equiv)[2]

-

Catalyst: Pd(PPh3)2Cl2 (2 mol%)

-

Co-catalyst: CuI (4 mol%)

-

Base/Solvent: TEA (Triethylamine) / THF (1:1 ratio)

-

-

Protocol:

-

Charge a reaction vessel with the substrate, Pd catalyst, and CuI under an inert atmosphere (N2 or Ar).

-

Add degassed THF and TEA.

-

Add ethynyltriisopropylsilane dropwise.

-

Heat the mixture to 50°C for 3 hours. Note: The mild temperature preserves the C6-Cl bond.

-

Workup: Filter through Celite to remove Pd black. Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Step 2: Cyclization to Furo[3,2-b]pyridine

Objective: Close the furan ring using the C3-OH and the newly installed C2-alkyne.

-

Reagents:

-

Base: Potassium tert-butoxide (KOtBu) or Cs2CO3 (if one-pot is not used).

-

Solvent: NMP or DMF.

-

Temperature: 80–100°C.

-

-

Mechanism: The base deprotonates the C3-OH. The resulting phenoxide attacks the activated alkyne (often requiring Cu(I) catalysis if not spontaneous) to form the bicyclic system.

Workflow B: Late-Stage Diversification (SNAr at C6)

Once the sensitive C2-I functionality is consumed (or if the bicycle is formed), the C6-Chlorine becomes the primary target for diversification.

-

Scenario: Installing a solubilizing amine tail (e.g., piperazine, morpholine).

-

Protocol:

-

Dissolve the C6-Cl intermediate in DMSO or NMP.

-

Add the amine nucleophile (2–3 equiv).

-

Add DIPEA (3 equiv).

-

Heat to 100–120°C .

-

Expert Tip: The presence of the C5-Fluorine inductively activates the C6 position, making this SNAr reaction faster than on a non-fluorinated pyridine.

-

Part 3: Visualization of Reaction Logic

The following diagram illustrates the orthogonal reactivity pathways available for this scaffold.

Caption: Orthogonal reaction pathways for 6-Chloro-5-fluoro-2-iodopyridin-3-ol. Path A (Blue) is the primary route for splicing modulator synthesis.

Part 4: Synthesis of the Intermediate (Retrosynthetic Analysis)

For labs needing to synthesize the starting material de novo, the established route relies on the metallation of the 2-H precursor.

Route: 6-Chloro-5-fluoropyridin-3-ol

-

Starting Material: 6-Chloro-5-fluoropyridin-3-ol (Commercial or prepared from 3-chloro-4-fluoroaniline via Bartoli indole synthesis logic or pyridine synthesis).

-

Iodination Protocol:

-

Reagents: N-Iodosuccinimide (NIS) or I2/Na2CO3.

-

Conditions: Acetonitrile or DMF, RT to 60°C.

-

Selectivity: The C2 position is the most electron-rich available site (ortho to the activating OH group) and sterically accessible compared to C4 (which is flanked by F and OH).

-

Note: If regioselectivity is poor, the directed ortho-metallation (DoM) strategy using TMPMgCl·LiCl on the protected alcohol (e.g., -OMOM) followed by I2 quench is the authoritative alternative [2].

-

References

-

WO2023220439A1 . Compositions useful for modulating splicing. (2023). PTC Therapeutics.

-

Preparation and Reactions of Heteroarylmethylzinc Reagents . (2010). Knochel Group Protocols. (Analogous synthesis of 6-chloro-2-fluoro-3-iodopyridine).

-

BenchChem Reactivity Guide . Reactivity of Halogenated Pyridines.

-

Sigma-Aldrich Product Sheet . 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS 875548-57-5).[3]

Sources

Methodological & Application

Synthesis and Downstream Functionalization of 6-Chloro-5-fluoro-2-iodopyridin-3-ol: A Technical Guide

Executive Summary

6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS: 875548-57-5) is a highly functionalized, polyhalogenated pyridine building block that has emerged as a critical intermediate in the development of advanced therapeutics. Most notably, it serves as the foundational core for synthesizing novel furo[3,2-b]pyridine derivatives, which act as pre-mRNA splicing modulators for the treatment of neurodegenerative diseases such as Spinocerebellar Ataxia 3 (SCA3) [1].

This application note provides a comprehensive, self-validating protocol for the regioselective iodination of 6-chloro-5-fluoropyridin-3-ol, followed by its downstream application in a Sonogashira cross-coupling reaction. The methodologies herein are engineered for high yield, orthogonal reactivity, and operational simplicity.

Physicochemical Profiling

Before initiating the synthesis, it is critical to verify the integrity of the starting materials and target intermediate. The polyhalogenated nature of this compound makes it sensitive to prolonged light exposure, necessitating specific storage conditions [2].

| Property | Value |

| Chemical Name | 6-Chloro-5-fluoro-2-iodopyridin-3-ol |

| CAS Number | 875548-57-5 |

| Molecular Formula | C₅H₂ClFINO |

| Molecular Weight | 273.43 g/mol |

| Physical Form | Solid |

| Target Purity | ≥97% (by HPLC/LC-MS) |

| Storage Conditions | 2-8°C, Inert atmosphere (N₂/Ar), Protect from light |

Mechanistic Rationale: Regioselective Iodination

The synthesis of 6-chloro-5-fluoro-2-iodopyridin-3-ol relies on an electrophilic aromatic substitution (EAS) driven by the pronounced electronic activation of the pyridine ring.

Causality of Experimental Choices:

-

Base Selection (Na₂CO₃): The hydroxyl group at the C3 position of 6-chloro-5-fluoropyridin-3-ol is mildly acidic. Aqueous sodium carbonate (Na₂CO₃) acts as a mild, optimal base to quantitatively deprotonate the hydroxyl group, generating a highly electron-rich pyridinolate anion . Stronger bases (e.g., NaOH) are avoided to prevent unwanted nucleophilic aromatic substitution (SₙAr) at the C6-chlorine or C5-fluorine positions.

-

Regioselectivity: The resulting phenoxide-like oxygen strongly directs the incoming electrophile (I⁺, generated in situ from I₂) to the ortho positions (C2 and C4). Iodination occurs almost exclusively at the C2 position . This is due to the synergistic stabilization of the Wheland intermediate by the adjacent pyridine nitrogen and lower steric hindrance compared to the C4 position (which is adjacent to the C5-fluorine).

-

Solvent (Water): Operating in an entirely aqueous medium stabilizes the ionic intermediates, ensures complete dissolution of the base, and adheres to green chemistry principles.

Synthetic workflow from 6-chloro-5-fluoropyridin-3-ol to splicing modulators.

Protocol A: Aqueous Electrophilic Iodination

This protocol is adapted from standardized methodologies utilized in the synthesis of splicing modulators, as detailed in [1].

Stoichiometry & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Mmol | Role |

| 6-chloro-5-fluoropyridin-3-ol | 147.53 | 1.00 | 32.8 g | 222.3 | Starting Material |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.00 | 47.13 g | 444.7 | Base |

| Iodine (I₂) | 253.81 | 1.05 | 59.25 g | 233.4 | Electrophile |

| Water (H₂O) | 18.02 | Solvent | 400 mL | - | Reaction Medium |

Step-by-Step Procedure

-

Preparation of the Basic Solution: To a 1 L round-bottom flask equipped with a magnetic stir bar, add 400 mL of deionized water. Add Na₂CO₃ (47.13 g) and stir until completely dissolved.

-

Substrate Addition: Add 6-chloro-5-fluoropyridin-3-ol (32.8 g) to the basic solution.

-

Self-Validation Checkpoint: The solid should dissolve, forming a clear to slightly yellow solution, confirming the successful generation of the water-soluble pyridinolate anion.

-

-

Electrophile Introduction: Under an air atmosphere at room temperature (20-25°C), add Iodine (59.25 g) in small, divided portions over 30 minutes.

-

Caution: Ensure vigorous stirring to prevent local accumulation of unreacted iodine.

-

-

Reaction Maturation: Stir the resulting dark mixture for 2 hours at room temperature.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (lower Rf due to high polarity) should disappear, replaced by a higher-Rf spot corresponding to the highly lipophilic iodinated product.

-

-

Quenching & Workup: Add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) dropwise until the residual brown color of unreacted iodine completely dissipates, leaving a pale suspension.

-

Isolation: Carefully adjust the pH of the mixture to ~5.0 using 1M HCl to fully protonate the product. Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Combine the organic layers, wash with brine (150 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude 6-chloro-5-fluoro-2-iodopyridin-3-ol as a solid.

Protocol B: Downstream Sonogashira Cross-Coupling

The introduction of the C2-iodine atom creates a site of orthogonal reactivity . Because the C–I bond has a significantly lower bond dissociation energy than the C–Cl and C–F bonds, palladium-catalyzed oxidative addition occurs exclusively at the C2 position. This allows for precise functionalization, such as the attachment of an alkyne via Sonogashira coupling, which is the immediate next step in forming the furo[3,2-b]pyridine bicyclic core[1].

Stoichiometry & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Mmol | Role |

| 6-Chloro-5-fluoro-2-iodopyridin-3-ol | 273.43 | 1.00 | 50.0 g | 182.9 | Electrophile |

| Ethynyltriisopropylsilane | 182.38 | 1.25 | 41.69 g | 228.6 | Nucleophile |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 2.57 g | 3.66 | Primary Catalyst |

| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 1.39 g | 7.31 | Co-catalyst |

| THF / TEA (1:1 v/v) | - | Solvent | 300 mL | - | Solvent / Base |

Step-by-Step Procedure

-

System Purging: In a 1 L Schlenk flask, dissolve 6-chloro-5-fluoro-2-iodopyridin-3-ol (50.0 g) in a degassed mixture of Tetrahydrofuran (150 mL) and Triethylamine (150 mL). Purge the solution with Nitrogen (N₂) for 15 minutes.

-

Catalyst Loading: Under a continuous N₂ stream, add CuI (1.39 g) and Pd(PPh₃)₂Cl₂ (2.57 g).

-

Mechanistic Note: TEA serves a dual purpose as both a solvent and the base required to neutralize the HI byproduct, driving the transmetalation step of the catalytic cycle.

-

-

Alkyne Addition: Add ethynyltriisopropylsilane (41.69 g) dropwise via syringe.

-

Heating: Heat the reaction mixture to 50°C and stir for 3 hours.

-

Self-Validation Checkpoint: The formation of a heavy white precipitate (Triethylammonium iodide salt) is a direct visual indicator that the cross-coupling is proceeding successfully.

-

-

Purification: Cool to room temperature, filter through a pad of Celite to remove the salts and catalyst residues, and concentrate the filtrate. Purify via silica gel column chromatography to isolate the silyl-protected alkyne intermediate.

Therapeutic Application: Modulating ATXN3 Splicing

The ultimate purpose of synthesizing 6-chloro-5-fluoro-2-iodopyridin-3-ol in modern pharmacology is its integration into small-molecule splicing modulators. These compounds are designed to target the pre-mRNA of the ATXN3 gene. In patients with Spinocerebellar Ataxia 3 (SCA3), an expanded CAG repeat in this gene leads to the translation of a toxic, polyglutamine-expanded Ataxin-3 protein that forms neurotoxic aggregates.

By utilizing derivatives of the furo[3,2-b]pyridine core (synthesized directly from our iodinated building block), researchers can induce targeted exon skipping or destabilization of the mutant ATXN3 transcript, effectively preventing the translation of the toxic protein [1].

Mechanism of action for ATXN3 splicing modulators in Spinocerebellar Ataxia 3.

References

- Skyhawk Therapeutics, Inc. (2023).WO2023220439A1 - Compositions useful for modulating splicing. Google Patents.

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 6-Chloro-5-fluoro-2-iodopyridin-3-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The functionalization of polyhalogenated heterocycles is a cornerstone of modern pharmaceutical synthesis[1]. 6-Chloro-5-fluoro-2-iodopyridin-3-ol (CAS: 875548-57-5)[2] is a highly valuable, densely functionalized building block. It features three distinct halogen handles (I, Cl, F) and an acidic hydroxyl group, making it an excellent scaffold for the divergent synthesis of kinase inhibitors and other bioactive molecules.

This application note provides a comprehensive guide to the chemoselective Suzuki-Miyaura cross-coupling at the C2 position. By exploiting the differential reactivity of the C-I versus C-Cl bonds, researchers can achieve high regiocontrol without the need for complex protecting group strategies, provided the reaction conditions are rigorously optimized.

Mechanistic Causality: Chemoselectivity and the Hydroxyl Challenge

To successfully couple 6-chloro-5-fluoro-2-iodopyridin-3-ol, two primary chemical phenomena must be managed:

A. Halogen Chemoselectivity (C2-I vs. C6-Cl)

In palladium-catalyzed cross-coupling reactions, the oxidative addition step typically dictates both the rate and the site-selectivity of the reaction[3]. The bond dissociation energy of a C(sp2)–I bond (~55 kcal/mol) is significantly lower than that of a C(sp2)–Cl bond (~80 kcal/mol). Consequently, Pd(0) inserts into the C2-I bond orders of magnitude faster than the C6-Cl bond. The electron-withdrawing fluorine at C5 lowers the LUMO of the pyridine ring, generally accelerating oxidative addition, but it does not override the inherent leaving-group superiority of the C2-iodide[3].

B. The Free Hydroxyl Conundrum

Suzuki-Miyaura couplings require a basic environment to activate the boronic acid via the formation of a reactive boronate complex[4]. However, the C3-OH group on this substrate is highly acidic (pKa ~6–7).

-

Stoichiometric Base Consumption: The hydroxyl group will immediately consume one equivalent of base to form a pyridinolate. If only standard base equivalents (e.g., 2.0 equiv) are used, the catalytic cycle will stall due to insufficient base for transmetalation.

-

Electronic Deactivation: The resulting electron-rich pyridinolate ring can slow down the reductive elimination step. A catalyst with a large bite angle, such as Pd(dppf)Cl₂, is required to force the spatial proximity of the coupling partners and accelerate reductive elimination.

Caption: Catalytic cycle of the chemoselective Suzuki-Miyaura cross-coupling at the C2 position.

Quantitative Data: Optimization of Reaction Conditions